6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl benzofuran-2-carboxylate
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Overview
Description
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl benzofuran-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl benzofuran-2-carboxylate can be achieved through several methods. One common approach involves the condensation of 4-methoxybenzoic acid and 3-nitro-2-oxo-1,2-dihydropyridine in the presence of an appropriate catalyst. This reaction is typically carried out at room temperature in an inert atmosphere. Another method includes the Knoevenagel reaction, which is a one-pot synthesis method.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-Methyl-3-amino-2-oxo-1,2-dihydropyridin-4-yl benzofuran-2-carboxylate.
Scientific Research Applications
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Biology: The compound has been studied for its potential as an inhibitor of protein kinases, which are enzymes involved in various cellular processes.
Medicine: It has shown effectiveness in inhibiting the growth of certain cancer cell lines, making it a candidate for anti-cancer drug development.
Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl benzofuran-2-carboxylate involves its interaction with molecular targets such as protein kinases. By binding to the active sites of these enzymes, the compound prevents their catalytic activity, leading to changes in cellular functions. This interaction can result in the inhibition of cancer cell growth and other biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methylbenzoate: This compound shares a similar structure but with a different substituent on the benzofuran ring.
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate: Another similar compound with a pivalate group instead of a benzofuran ring.
Uniqueness
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl benzofuran-2-carboxylate is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its ability to inhibit protein kinases and its effectiveness against cancer cell lines make it a valuable compound for further research and development.
Properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O6/c1-8-6-11(13(17(20)21)14(18)16-8)23-15(19)12-7-9-4-2-3-5-10(9)22-12/h2-7H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMUZFPLYGJICO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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